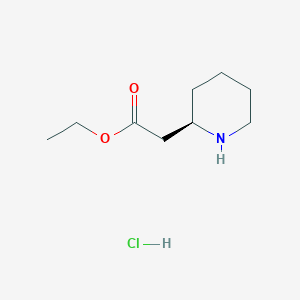

Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride

Descripción general

Descripción

Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride typically involves the reaction of piperidine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization, distillation, or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols or piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features make it suitable for modifications that enhance biological activity.

1.1. Synthesis of Psychoactive Compounds

The compound is notably used in the synthesis of psychoactive drugs, particularly those targeting the central nervous system. For instance, it has been explored as a precursor for compounds similar to methylphenidate, which is widely prescribed for Attention Deficit Hyperactivity Disorder (ADHD) .

Neuropharmacological Research

Research indicates that derivatives of this compound exhibit significant neuropharmacological properties. Studies have shown that these derivatives can modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways, which are crucial in managing conditions like ADHD and narcolepsy.

Case Study: Dopamine Receptor Modulation

A study highlighted the potential of piperidine derivatives in enhancing dopamine receptor activity, suggesting that this compound could be further investigated for its efficacy in treating dopamine-related disorders .

Chemical Synthesis Applications

In synthetic organic chemistry, this compound is utilized as a building block for various chemical reactions. Its reactivity allows it to participate in nucleophilic substitutions and other transformations.

3.1. Intermediate for Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules, including those used in drug discovery and development processes . This versatility makes it a valuable asset in pharmaceutical research.

Data Summary Table

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for psychoactive drug synthesis |

| Neuropharmacology | Potential modulation of dopamine receptors for ADHD treatment |

| Chemical Synthesis | Building block for complex organic molecules |

| Safety | Requires PPE; handle with care due to chemical nature |

Mecanismo De Acción

The mechanism of action of Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride can be compared with other piperidine derivatives, such as:

- Methyl ®-2-(piperidin-2-yl)acetate

- Ethyl (S)-2-(piperidin-2-yl)acetate

- Ethyl ®-2-(piperidin-3-yl)acetate

These compounds share similar structural features but may differ in their stereochemistry, functional groups, or biological activities

Actividad Biológica

Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural characteristics and potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring linked to an ethyl acetate moiety. The presence of chirality in this compound is crucial, as it influences its interaction with biological targets. The molecular formula is , and it typically appears as a solid with a purity of around 97% .

The biological activity of this compound is primarily attributed to its ability to interact selectively with various enzymes and receptors. This selective binding is facilitated by its chiral nature, which allows for modulation of biological pathways. The compound has been implicated in several mechanisms, including:

- Enzyme Inhibition : It acts as a potential inhibitor for specific enzymes involved in metabolic pathways, impacting processes such as signal transduction.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling and possibly exhibiting analgesic or anti-inflammatory effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that related compounds possess minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

2. Neuropharmacological Effects

The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Its role as a precursor in synthesizing pharmaceuticals targeting conditions such as anxiety and depression highlights its importance in medicinal chemistry .

Study 1: Antimicrobial Efficacy

A study conducted on various piperidine derivatives, including this compound, demonstrated significant antibacterial effects. The results indicated that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Study 2: Neuropharmacological Potential

In a pharmacological assessment, the compound was evaluated for its analgesic properties. Results indicated that it could reduce pain responses in animal models, suggesting its potential utility in pain management therapies.

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound derivatives. These investigations focus on optimizing its efficacy against specific biological targets while minimizing side effects.

Table: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl (R)-2-(piperidin-2-yl)acetate | Piperidine ring, ethyl acetate | Antimicrobial, neuroactive |

| (S)-Ethyl 2-phenyl-2-(piperidin-2-yl)acetate | Chiral piperidine derivative | Analgesic, anti-inflammatory |

| Piperidine derivatives | Various substitutions | Broad-spectrum antimicrobial |

Propiedades

IUPAC Name |

ethyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAQUEGJJWIOFH-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.